N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

Quinazoline SAR EGFR-TKI Thioxoquinazolinone

N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide (CAS 422287-26-1) is a synthetic quinazoline derivative featuring a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core linked via methylene to a 4-benzylcarboxamide-phenyl group. Its molecular formula is C23H18BrN3O2S with a molecular weight of 480.4 g/mol.

Molecular Formula C23H18BrN3O2S
Molecular Weight 480.4 g/mol
Cat. No. B11212583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide
Molecular FormulaC23H18BrN3O2S
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S
InChIInChI=1S/C23H18BrN3O2S/c24-18-10-11-20-19(12-18)22(29)27(23(30)26-20)14-16-6-8-17(9-7-16)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30)
InChIKeyCGKITCOFWKHFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide: Procurement-Grade Quinazoline Derivative for EGFR-Targeted Research


N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide (CAS 422287-26-1) is a synthetic quinazoline derivative featuring a 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl core linked via methylene to a 4-benzylcarboxamide-phenyl group. Its molecular formula is C23H18BrN3O2S with a molecular weight of 480.4 g/mol . This compound belongs to the 2-thioxo-4(1H)-quinazolinone subclass, a scaffold known for diverse biological activities. The combination of a bromine atom at the 6-position and a thioxo group at the 2-position distinguishes it from the more common 4-anilinoquinazoline EGFR inhibitors. The structure is listed in chemical databases and has been referenced in the context of quinazoline-based EGFR inhibitor research [1][2].

Distinct 2-thioxo-6-bromo quinazolinone scaffold for EGFR selectivity profiling
Differentiated from 4-anilinoquinazoline inhibitors; orthogonal hinge-binding exploration
6-bromo handle enables further SAR diversification via cross-coupling chemistry

Why N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide Cannot Be Interchanged with Generic Quinazoline Derivatives


The quinazoline scaffold is highly versatile, and small structural modifications—particularly at the 2-position (thioxo vs. oxo or amino) and the 6-position (bromo vs. hydrogen, methoxy, or bulky substituents)—profoundly alter kinase selectivity, metabolic stability, and cellular potency [1]. The 2-sulfanylidene (thioxo) group in this compound increases polar surface area and modifies hydrogen-bonding capacity relative to the 4-anilinoquinazoline backbone of approved EGFR inhibitors like gefitinib and erlotinib. Published SAR analyses demonstrate that the 6-benzamide substitution pattern directly governs EGFR wild-type vs. mutant selectivity and antiproliferative activity in HCC827 and Ba/F3 cell lines [2]. Consequently, in-class analogs lacking the specific 6-bromo, N-benzyl, and thioxo combination cannot be assumed to deliver equivalent potency, selectivity, or ADME properties, making generic substitution scientifically untenable without head-to-head data.

2-thioxo vs. 2-amino/2-ether substitution can shift EGFR potency and selectivity profile beyond class-level expectations
6-bromo and N-benzyl motifs may alter metabolic soft spots relative to 6-H or 6-methoxy quinazoline analogs
Kinase selectivity fingerprint is expected to differ from 4-anilinoquinazoline chemotypes; direct interchange not supported

Quantitative Differentiation Evidence for N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide vs. Closest Structural Analogs


Structural Differentiation: 6-Bromo-2-Thioxo Moiety Distinguishes This Compound from the 4-Anilinoquinazoline EGFR Inhibitor Class

The target compound contains a 4-oxo-2-sulfanylidene (thioxo) core, whereas the majority of clinically advanced EGFR inhibitors (gefitinib, erlotinib, afatinib, osimertinib) possess a 4-anilino-2-amino (or 2-ether) quinazoline backbone [1]. Published SAR reveals that replacing the 2-position substituent from oxo to thioxo alters EGFR wild-type IC50 by over 10-fold in certain series, and the 6-bromo substituent further modulates the steric and electronic environment of the ATP-binding pocket [2]. This compound’s N-benzyl-4-methylene-benzamide tail introduces an additional hydrogen-bond acceptor/donor motif not present in the 4-anilino series, creating a differentiated pharmacophore profile .

Scaffold identity
Class-level inference
Target: 2-sulfanylidene, 6-bromo
vs
4-Anilino class: 2-amino/ether, 6-H/OMe
Reported >10-fold IC50 shift in analogous 2-thioxo series; differentiated pharmacophore
SAR landscape from literature; direct compound data pending
Quinazoline SAR EGFR-TKI Thioxoquinazolinone

Human Liver Microsome Stability and CYP450 Inhibition: Distinct ADME Profile Expected from 2-Thioxo Substitution

In published quinazoline series, the 2-thioxo modification has been associated with altered metabolic stability compared to 2-oxo analogs. The closely related 6-benzamide quinazoline analog '6g' (2-amino series) demonstrated moderate human liver microsome stability with 62% remaining after 60 min incubation, while CYP450 profiling revealed IC50 values >10 μM for CYP2D6 and CYP3A4, indicating low drug-drug interaction risk [1]. The thioxo group in the target compound is expected to further modulate Phase I metabolism by altering electron density and lipophilicity, though direct comparative data for this specific compound are not yet publicly available.

Microsome stability
Class-level inference
Target: Not reported; thioxo expected to alter metabolism
vs
Analog 6g: 62% remaining (60 min, HLM)
Thioxo may shift Phase I liability; supports ADME differentiation screening
Comparative data requires experimental verification
Metabolic Stability CYP450 Inhibition Quinazoline ADME

Kinase Selectivity Profiling: 2-Thioxoquinazolinone Scaffold Offers Orthogonal Selectivity to 4-Anilinoquinazoline Chemotypes

In a kinase panel of 365 kinases, the 2-amino-6-benzamide quinazoline analog '6g' showed high selectivity for EGFR, with S(10) selectivity score of 0.02 at 1 μM [1]. The 2-thioxo modification in the target compound is predicted to further restrict hinge-binding interactions, potentially narrowing the kinase target spectrum. Literature on 2-thioxoquinazolin-4-ones indicates these scaffolds preferentially bind kinases with a cysteine residue in the hinge region due to the thioxo group's unique hydrogen-bonding geometry [2]. This orthogonal selectivity profile differentiates the target compound from both the 2-amino series and from pan-kinase quinazoline probes.

Kinase selectivity
Class-level inference
Target: Predicted narrower selectivity (Cys interaction)
vs
Analog 6g: S(10)=0.02 at 1 µM (365 kinases)
Orthogonal selectivity fingerprint supports tool compound development
Prediction based on 2-thioxoquinazolinone SAR
Kinase Selectivity EGFR Selectivity Panel Off-target Profiling

Recommended Procurement Scenarios for N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide Based on Quantitative Evidence


EGFR Kinase Selectivity Probe Development Requiring Orthogonal Chemotypes to 4-Anilinoquinazoline Inhibitors

This compound’s 2-thioxoquinazolinone core offers a distinct hinge-binding motif relative to the 4-anilinoquinazoline class that dominates EGFR-TKI chemistry [1]. Procurement is justified when the research objective requires an EGFR-active probe that avoids the selectivity liabilities and resistance mechanisms (e.g., T790M gatekeeper mutation steric clash) associated with the 4-anilino scaffold. The 6-bromo substituent provides a synthetic handle for further diversification via cross-coupling chemistry.

Structure-Activity Relationship (SAR) Expansion of 6-Benzamide Quinazoline Series with 2-Position Variation

Published SAR on 2-amino-6-benzamide quinazolines has established the importance of the 2-position substituent for potency and selectivity [2]. This compound fills a critical gap in the SAR matrix by providing the 2-thioxo analog. Procurement enables direct comparative evaluation of 2-amino vs. 2-thioxo vs. 2-oxo congeners within the same 6-benzamide series, generating data that inform the design of next-generation EGFR inhibitors with improved resistance profiles.

Metabolic Stability and CYP450 Liability Screening of 2-Thioxoquinazolinone Chemotypes

The thioxo group is a known metabolic soft spot that can undergo oxidative desulfurization, yet it also modulates CYP450 binding. Procuring this compound for in vitro microsome stability assays (human, mouse, rat) and CYP450 inhibition panels allows head-to-head comparison with the published 2-amino analog ‘6g’ [1]. The resulting data will quantify the ADME differentiation conferred solely by the 2-thioxo substitution, informing lead optimization strategies for quinazoline programs.

Chemical Biology Studies of Kinase Cysteine Targeting via Thioxo Hydrogen-Bonding

The 2-thioxoquinazolinone scaffold has been noted for its potential to engage cysteine residues in the kinase hinge region through unique hydrogen-bonding geometry [3]. Procurement of this compound enables biochemical and biophysical studies (ITC, SPR, X-ray crystallography) to characterize the binding mode of 2-thioxoquinazolinones to EGFR and other kinases, contributing to the rational design of covalent or non-covalent inhibitors exploiting this underexplored interaction.

Application
Selection Property
Validation Focus
EGFR selectivity probe development (orthogonal chemotype)
2-Thioxoquinazolinone scaffold identity
Kinase selectivity profiling vs. 4-anilino series
2-Position SAR expansion for 6-benzamide quinazolines
2-Thioxo vs. 2-amino/2-oxo comparability
Potency and selectivity shift assessment in matched series
Metabolic stability and CYP450 liability screening
ADME differentiation potential of thioxo group
In vitro microsome/CYP panel comparison with 2-amino analog
Chemical biology studies of kinase cysteine targeting
Thioxo hydrogen-bonding motif
Biophysical binding mode characterization (ITC, SPR, crystallography)
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